molecular formula C10H9F2NO2 B11721361 7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B11721361
M. Wt: 213.18 g/mol
InChI Key: WZBHBTPTKVPMBH-UHFFFAOYSA-N
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Description

7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a fluorinated heterocyclic compound It is characterized by the presence of two fluorine atoms at the 7th and 8th positions, and two methyl groups at the 2nd position of the benzo[b][1,4]oxazin-3(4H)-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the fluorination of a precursor compound. One common method is the reaction of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine.

    Substitution: Formation of substituted derivatives with various functional groups replacing fluorine.

Scientific Research Applications

7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

7,8-difluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H9F2NO2/c1-10(2)9(14)13-6-4-3-5(11)7(12)8(6)15-10/h3-4H,1-2H3,(H,13,14)

InChI Key

WZBHBTPTKVPMBH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=C(C=C2)F)F)C

Origin of Product

United States

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